1-(Oxan-3-yl)ethan-1-one
Overview
Description
“1-(Oxan-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1443981-45-0 . Its IUPAC name is 1-tetrahydro-2H-pyran-3-ylethanone . The compound has a molecular weight of 128.17 and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 128.17 . It is in liquid form . The storage temperature is room temperature .Scientific Research Applications
Photoinduced Oxidative Annulation
1-(Oxan-3-yl)ethan-1-one has been utilized in photoinduced direct oxidative annulation processes. This involves the formation of highly functionalized polyheterocyclic ethanones through a process that does not require transition metals and oxidants. Such processes are significant for developing new synthetic methodologies in organic chemistry (Jin Zhang et al., 2017).
Selective Oxidation of Hydrocarbons
Research has explored the selective oxidation of methane and ethane to alcohols in various solvents, including strong acids and neutral aqueous media. The studies involve understanding the electron-transfer steps involving the intermediacy of radicals and carbocations, where this compound plays a role in the reaction pathways (Ayusman Sen et al., 1994).
Magnetic Properties in Manganese Chains
This compound has been included in studies examining the magnetic properties of end-to-end azide-bridged manganese(III) chains. Such research is crucial for understanding magnetostructural relationships in inorganic chemistry (J. Song et al., 2014).
Synthesis and Structural Analysis
This compound has been used in synthesizing various novel compounds, with a focus on their structural and molecular properties. Such studies contribute significantly to the field of synthetic chemistry and materials science (Ji Shun-jun, 2010).
Photoremovable Protecting Groups
The compound's derivatives have been examined for their use as photoremovable protecting groups. These studies are vital for developing new photochemical methods for protecting and deprotecting functional groups in organic synthesis (Jaromír Literák et al., 2008).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for antimicrobial activities. This research is important for the development of new antimicrobial agents and contributes to the field of medicinal chemistry (Tomasz Kosmalski et al., 2015).
Safety and Hazards
The compound “1-(Oxan-3-yl)ethan-1-one” has several hazard statements including H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
1-(oxan-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUIDNXVSDOHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-45-0 | |
Record name | 1-(oxan-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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